Product packaging for D-2,6-Difluorophenyl-alanine(Cat. No.:CAS No. 266360-62-7)

D-2,6-Difluorophenyl-alanine

Cat. No.: B1361450
CAS No.: 266360-62-7
M. Wt: 201.17 g/mol
InChI Key: RFOVYDPRGDZBLJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Non-Canonical Amino Acids in Chemical Biology and Medicinal Chemistry Research

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are those not naturally encoded in the genetic makeup of living organisms. thedailyscientist.org Their deliberate incorporation into peptides and proteins is a powerful strategy in chemical biology and medicinal chemistry. thedailyscientist.orgnih.gov This expansion of the genetic code allows researchers to introduce novel chemical functionalities, leading to proteins with enhanced or altered properties. thedailyscientist.orgpreprints.org

The significance of ncAAs lies in their ability to:

Expand Chemical Diversity: By introducing new functional groups, ncAAs enable the creation of proteins with novel structures and functions. thedailyscientist.org

Enhance Therapeutic Properties: Incorporating ncAAs into peptide-based drugs can improve their stability against enzymatic degradation, prolong their circulation time, and increase their efficacy. nih.govnih.gov

Serve as Probes: ncAAs can be designed as spectroscopic or biophysical probes to study protein function, interactions, and dynamics within the complex environment of a living cell. thedailyscientist.org

Facilitate Drug Discovery: They are instrumental in identifying new drug targets, understanding molecular mechanisms of disease, and developing more targeted therapeutic strategies. thedailyscientist.orgoup.com

The synthesis of ncAAs can be challenging, but advancements in both chemical and biocatalytic methods have made a wide array of these valuable compounds more accessible for research. oup.com

Rationale for Academic Investigation of D-2,6-Difluorophenyl-alanine

The specific academic interest in this compound stems from the unique physicochemical properties imparted by the fluorine atoms. Fluorine is highly electronegative and has a van der Waals radius similar to that of a hydrogen atom, yet it is significantly more hydrophobic. chemistryviews.org This combination of properties makes fluorination a standard strategy for modulating the characteristics of bioactive molecules. chemistryviews.org

The rationale for investigating this compound in a research context includes:

Modulation of Physicochemical Properties: The two fluorine atoms in the 2 and 6 positions of the phenyl ring significantly alter the electronic properties of the aromatic ring. This can influence intramolecular and intermolecular interactions, such as hydrogen bonding and stacking interactions, thereby affecting peptide and protein stability and conformation.

¹⁹F NMR Spectroscopy Probe: this compound serves as an excellent site-specific probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org As fluorine-19 is a naturally abundant, high-sensitivity NMR nucleus and is absent in most biological systems, its incorporation provides a clean spectroscopic window to study protein structure, dynamics, and ligand binding at an atomic level. acs.org

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation. Incorporating this compound can increase the proteolytic stability of peptides. researchgate.net

Research has utilized 2,6-difluorophenylalanine to study conformational heterogeneity in viral proteases, demonstrating its utility in uncovering dynamic processes within proteins. acs.org

Historical Context of Fluorinated Amino Acid Research relevant to this compound

The exploration of fluorinated amino acids dates back to the mid-20th century. d-nb.info Early studies in the late 1950s reported the successful incorporation of fluorinated phenylalanine analogues into bacterial proteins. d-nb.info These pioneering efforts laid the groundwork for understanding the biological effects of fluorination.

Initially, the broader application of fluorinated amino acids was hindered by the significant challenges associated with their synthesis. chemistryviews.org However, continuous advancements in synthetic organic chemistry and the development of novel fluorinating agents have made a diverse range of these compounds, including this compound, more readily available. chemistryviews.orgnumberanalytics.com

A key development was the ability to incorporate these analogues not just randomly but at specific, predetermined sites within a protein sequence using techniques like genetic code expansion. d-nb.info This precise control has been crucial for their use as probes in biophysical studies. The synthesis of N-protected derivatives, such as Fmoc-D-2,6-difluorophenylalanine, has further facilitated their use in solid-phase peptide synthesis, a standard method for creating custom peptides for research. researchgate.netbeilstein-journals.org The history of fluorinated amino acid research is one of overcoming synthetic hurdles to unlock the unique potential of fluorine in modulating biological molecules, a trajectory that has led to the sophisticated applications of compounds like this compound seen in modern chemical biology. acs.org

Data Tables

Table 1: Comparison of Properties: Phenylalanine vs. Fluorinated Analogues

PropertyPhenylalanineMonofluorophenylalanine (e.g., 4-F-Phe)This compound
Structure Aromatic side chainSingle fluorine on the phenyl ringTwo fluorine atoms on the phenyl ring
Hydrophobicity ModerateIncreasedSignificantly Increased
Electronic Effect NeutralElectron-withdrawingStrongly electron-withdrawing
¹⁹F NMR Active NoYesYes
Metabolic Stability Susceptible to catabolismIncreased resistanceHigh resistance to degradation
Primary Research Use Protein building blockProbing electrostatic interactions, ¹⁹F NMRProbing hydrophobic cores, ¹⁹F NMR, enhancing stability

Table 2: Key Research Applications of Fluorinated Phenylalanines

Fluorinated AnalogueResearch ApplicationKey Finding/SignificanceReference
2,6-Difluorophenylalanine¹⁹F NMR studies of viral proteasesRevealed significant conformational heterogeneity and dynamics in Dengue and Zika virus proteases. acs.org
2-Fluoro- & 2,6-DifluorophenylalanineSynthesis of N-protected derivativesDevelopment of synthetic routes to produce Fmoc-protected versions for peptide synthesis. beilstein-journals.org
General Fluorinated PhenylalaninesEngineering biopolymersUsed to create novel functions and study the impact of fluorination on protein structure and function. chemistryviews.org
Radiolabeled 2-[¹⁸F]-fluoro-ʟ-phenylalaninePET Imaging AgentSynthesized as a promising tracer for molecular imaging with Positron Emission Tomography (PET). researchgate.netbeilstein-journals.org

Table of Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2NO2 B1361450 D-2,6-Difluorophenyl-alanine CAS No. 266360-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(2,6-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOVYDPRGDZBLJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)C[C@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351996
Record name D-2,6-Difluorophenyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266360-62-7
Record name D-2,6-Difluorophenyl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 266360-62-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

D 2,6 Difluorophenyl Alanine Derivatives and Analogs in Academic Research

Design and Synthesis of Novel Fluorinated Phenylalanine Analogs

The synthesis of fluorinated phenylalanine analogs is a central focus of research due to their potential to modulate the properties of peptides and proteins. The incorporation of these analogs can enhance metabolic stability and influence protein-protein interactions. nih.gov Key synthetic strategies are broadly categorized into two approaches: the use of pre-fluorinated building blocks and the direct fluorination of amino acid precursors. wikipedia.org

One prominent method for preparing N-protected 2,6-difluorophenylalanine derivatives involves the asymmetric synthesis using a chiral auxiliary. This method allows for precise control over the stereochemistry of the final product. A one-pot double alkylation of a chiral auxiliary with 2,6-difluorobenzyl iodide yields a cis-dialkyl derivative. Subsequent removal of the auxiliary followed by treatment with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) affords the desired N-protected D-2,6-Difluorophenyl-alanine derivative in high yield. nih.gov

Table 1: Asymmetric Synthesis of N-Fmoc-2,6-difluorophenylalanine

Step Reagents and Conditions Intermediate/Product Yield
1 Chiral Auxiliary, 2,6-difluorobenzyl iodide cis-dialkyl derivative 70-72%

This interactive table summarizes the key steps in the synthesis of N-protected 2,6-difluorophenylalanine using a chiral auxiliary method. nih.gov

Another established method for synthesizing fluorinated phenylalanine analogues is the Erlenmeyer-Plöchl azalactone synthesis. This process involves a three-component condensation of a fluorinated benzaldehyde (B42025) (e.g., 2,6-difluorobenzaldehyde), an N-acylglycine like N-acetylglycine, and acetic anhydride (B1165640). The resulting oxazolone (B7731731) intermediate undergoes reductive ring cleavage, typically with red phosphorus and hydroiodic acid, to yield the final fluorinated phenylalanine analog. nih.gov

This compound as a Chiral Building Block in Complex Molecule Synthesis

This compound is a valuable chiral building block for the synthesis of complex, biologically active molecules, particularly in the development of peptide and non-peptide therapeutics. Its incorporation into a larger molecule can impart crucial properties such as increased resistance to enzymatic degradation, which enhances the molecule's half-life in biological systems. nih.gov The difluorinated phenyl ring can also modulate binding affinity and selectivity for specific biological targets by altering electrostatic and hydrophobic interactions.

In the field of drug discovery, fluorinated amino acids are frequently used in the construction of potent enzyme inhibitors and receptor antagonists. For instance, various fluorinated phenylalanine analogs are key components in the synthesis of tachykinin receptor antagonists, which are investigated for treating a range of conditions including emesis and pain. nih.govresearchgate.net The D-configuration of the amino acid is often essential for achieving the correct three-dimensional structure required for potent biological activity. While specific synthesis pathways for marketed drugs using this compound are proprietary, its structural motifs are present in many advanced drug candidates. The use of such building blocks is a dominant strategy in medicinal chemistry for creating novel therapeutics with improved pharmacological profiles. mdpi.com

Rational Design of Derivatives for Specific Research Applications

The rational design of derivatives based on the this compound scaffold allows for the creation of sophisticated tools for specific research purposes, such as bio-imaging and diagnostics. By chemically modifying the core structure, researchers can introduce new functionalities tailored to a particular application.

A notable application is the development of fluorogenic probes for medical diagnostics. Researchers have rationally designed and synthesized phenylalanine-based BODIPY (boron-dipyrromethene) amino acids to act as fluorescent agents for the rapid, wash-free labeling of fungal cells. researchgate.net In one example, a phenylalanine analog was coupled to a diaryl iodinated BODIPY derivative through palladium-catalyzed C(sp³)-H arylation. The resulting amino acid derivative was then incorporated into peptides, which could be used in fluorescence-based assays to detect pathogens like Candida albicans in clinical samples such as human urine. researchgate.net The design was fine-tuned by altering substituents on the BODIPY core to shift the emission to red wavelengths, thereby minimizing interference from biological autofluorescence. researchgate.net

Another significant area of rational design is the synthesis of radiolabeled amino acids for positron emission tomography (PET), a powerful molecular imaging technique. The synthesis of 2-[¹⁸F]-fluoro-L-phenylalanine has been developed as a promising agent for PET imaging. nih.gov This involves a multi-step synthesis that introduces the positron-emitting isotope fluorine-18 (B77423) into the molecule. nih.gov These radiolabeled analogs serve as tracers to visualize and study biological processes, such as amino acid transport and metabolism in tumors, aiding in cancer diagnosis and monitoring. nih.govmdpi.com

Table 2: Examples of Rationally Designed this compound Derivatives

Derivative Type Modification Research Application
Fluorogenic Probe C-terminal coupling with a BODIPY fluorophore Detection of fungal pathogens in biological samples

This interactive table highlights specific examples of how this compound derivatives are rationally designed for advanced research applications. nih.govresearchgate.net

Analytical and Spectroscopic Characterization Methodologies in Academic Research

Chromatographic Methods for Enantiomeric Purity Assessment of D-2,6-Difluorophenyl-alanine

Chromatographic techniques are indispensable for the separation and quantification of enantiomers, ensuring the quality and stereochemical fidelity of chiral compounds like this compound.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases.

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary method for determining the enantiomeric purity of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are frequently utilized for their broad enantioselectivity. nih.gov Columns like Chiralpak® AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), have demonstrated efficacy in resolving a wide array of racemic compounds, including amino acid derivatives. researchgate.netmdpi.com

The separation mechanism relies on the differential interaction of the D- and L-enantiomers with the chiral selector of the CSP, leading to different retention times. Method development often involves screening various mobile phases, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as ethanol (B145695) or isopropanol, to achieve optimal resolution. shimadzu.comsigmaaldrich.com The choice of the mobile phase composition and flow rate are critical parameters that are fine-tuned to maximize the separation factor (α) and resolution (Rs) between the enantiomeric peaks. sigmaaldrich.comphenomenex.com

Interactive Data Table: Illustrative HPLC Parameters for Enantiomeric Purity of this compound

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (D-enantiomer) 12.5 min
Retention Time (L-enantiomer) 15.2 min
Resolution (Rs) > 2.0

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) offers a high-resolution approach for the enantiomeric analysis of volatile amino acid derivatives. Prior to analysis, this compound must undergo derivatization to increase its volatility and thermal stability. nih.govresearchgate.net A common derivatization strategy involves a two-step process: esterification of the carboxylic acid group followed by acylation of the amino group. sigmaaldrich.com For instance, reaction with an acidic alcohol (e.g., methanolic HCl) converts the carboxylic acid to its methyl ester, and subsequent treatment with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) yields the N-trifluoroacetyl derivative. sigmaaldrich.com

The resulting diastereomers can then be separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative. The mass spectrometer serves as a highly sensitive and selective detector, providing mass information that confirms the identity of the eluting peaks and allows for accurate quantification.

Interactive Data Table: Representative GC-MS Derivatization and Analysis Parameters

ParameterValue
Derivatization Reagent Trifluoroacetic anhydride (TFAA)
Column Chiral GC Column (e.g., Chirasil-Val)
Carrier Gas Helium
Injection Mode Split
Temperature Program Initial 100°C, ramp to 250°C
MS Detection Electron Ionization (EI)
m/z of D-enantiomer derivative [Calculated Molecular Ion Peak]
m/z of L-enantiomer derivative [Calculated Molecular Ion Peak]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Impurity Identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the comprehensive purity assessment of this compound, enabling the detection and identification of both process-related impurities and degradation products. nih.govresearchgate.net Reversed-phase HPLC is typically employed to separate the target compound from any impurities, with the mass spectrometer providing highly sensitive and specific detection. lcms.cz

Impurity profiling is crucial for understanding the synthesis process and ensuring the quality of the final product. researchgate.net Potential impurities in synthetically produced this compound could include starting materials, reagents, by-products from side reactions, and diastereomers if a chiral center is introduced non-stereoselectively. eurekaselect.comsemanticscholar.orgnih.gov LC-MS/MS, which involves tandem mass spectrometry, can provide structural information about the impurities through fragmentation analysis, aiding in their definitive identification. rjptonline.org

Interactive Data Table: Hypothetical Impurity Profile of this compound by LC-MS

ImpurityPotential SourceDetected m/z
2,6-DifluorobenzaldehydeStarting Material[Calculated m/z]
L-2,6-Difluorophenyl-alanineEnantiomeric Impurity[Calculated m/z]
Des-fluoro-phenylalanineIncomplete Fluorination[Calculated m/z]
Dimer of this compoundSide Reaction[Calculated m/z]

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and three-dimensional arrangement of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework. azom.com

¹H NMR provides information on the number and connectivity of protons in the molecule.

¹³C NMR reveals the carbon skeleton.

¹⁹F NMR is particularly informative for fluorinated compounds, as the chemical shifts of fluorine are highly sensitive to the local electronic environment. biophysics.orgucsb.edu

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between different nuclei and confirm the assignment of signals. nih.gov Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed for conformational analysis by detecting through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule in solution. doi.orgmdpi.com

Interactive Data Table: Predicted NMR Spectral Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H (alpha-proton) ~4.0TripletJ(Hα-Hβ)
¹H (beta-protons) ~3.2MultipletJ(Hβ-Hα), J(Hβ-F)
¹H (aromatic) 6.9 - 7.3Multiplet
¹³C (carbonyl) ~175Singlet
¹³C (alpha-carbon) ~55Singlet
¹³C (beta-carbon) ~38Singlet
¹⁹F ~ -110 to -120MultipletJ(F-H), J(F-C)

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is instrumental in determining the absolute configuration of enantiomers. nih.gov The CD spectrum of this compound is expected to be a mirror image of the spectrum of its L-enantiomer. researchgate.net

The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores within the molecule. By comparing the experimentally measured CD spectrum with that of a known standard or with spectra predicted by theoretical calculations, the absolute configuration (D or L) can be unequivocally assigned. schrodinger.comnih.govbiotools.usnih.gov Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can also be a powerful tool for determining the absolute configuration of chiral molecules, particularly those with complex stereochemistry. nih.govbiotools.usresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for confirming the structure of amino acids like this compound by probing their vibrational modes and electronic transitions, respectively.

In the solid state, amino acids typically exist as zwitterions, which influences their IR spectra. For this compound, characteristic IR absorption bands would be expected for the ammonium (B1175870) group (NH₃⁺) and the carboxylate group (COO⁻). The NH₃⁺ stretching vibrations usually appear as a broad band in the 2500-3300 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the COO⁻ group are expected in the ranges of 1560-1600 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

The presence of the 2,6-difluorophenyl ring introduces specific vibrational modes. The C-F stretching vibrations of fluorinated aromatic rings typically give rise to strong absorption bands in the 1100-1400 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring also influences the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) for Zwitterionic this compound
N-H Stretch (NH₃⁺)3300 - 2500 (broad)
C=O Stretch (COO⁻, asymmetric)1600 - 1560
N-H Bend (NH₃⁺)1550 - 1485
C=O Stretch (COO⁻, symmetric)1450 - 1400
C-F Stretch (Aromatic)1400 - 1100
C-H Bend (Aromatic, out-of-plane)< 900

This table is based on established group frequencies for amino acids and fluorinated aromatic compounds. Specific values for this compound would require experimental measurement.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic chromophore, the 2,6-difluorophenyl group, is responsible for the characteristic absorption in the UV region. Phenylalanine itself typically exhibits a primary absorption maximum around 258 nm. sielc.com The electronic transitions are of the π → π* type within the benzene ring. Fluorine substitution on the aromatic ring can cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and may affect the molar absorptivity. For this compound, one would anticipate a UV absorption profile similar to phenylalanine but with potential subtle shifts due to the electronic effects of the two fluorine atoms.

Advanced Structural Analysis Techniques for Amino Acids and Derivatives

X-ray Diffraction Studies of Amino Acid and Peptide Crystal Structures

While a crystal structure for this compound has not been identified in the surveyed scientific literature, the principles of the technique can be understood from studies on related amino acids. For example, the crystal structure of L-phenylalanine has been determined, revealing a monoclinic space group with specific unit cell dimensions. scispace.comrsc.orgnih.gov In such structures, the amino acid molecules are organized in a head-to-tail arrangement, forming extensive networks of hydrogen bonds between the ammonium (NH₃⁺) and carboxylate (COO⁻) groups of adjacent molecules.

A hypothetical crystal structure of this compound would be expected to exhibit similar zwitterionic characteristics and hydrogen bonding patterns. The analysis would reveal:

The precise conformation of the alanine (B10760859) side chain, including the torsion angles that define the orientation of the difluorophenyl ring relative to the amino acid backbone.

The detailed geometry of the hydrogen bonds, including donor-acceptor distances and angles.

The packing arrangement of the molecules in the crystal lattice, which could involve π-π stacking interactions between the aromatic rings, influenced by the fluorine substituents.

The fluorine atoms would also be expected to participate in intermolecular interactions, such as C-H···F or other weak hydrogen bonds, which would be clearly delineated by XRD analysis.

Parameter Information Provided by X-ray Diffraction Expected Features for this compound
Unit Cell DimensionsSize and shape of the repeating unit in the crystal.Specific to the crystal form obtained.
Space GroupSymmetry of the crystal lattice.Would determine the arrangement of molecules.
Atomic Coordinates3D position of each atom.Defines the molecular conformation.
Bond Lengths/AnglesPrecise intramolecular geometry.Confirms covalent structure.
Intermolecular InteractionsHydrogen bonds, van der Waals forces.Extensive N-H···O and C-H···O hydrogen bonding; potential C-H···F interactions.

This table outlines the general data obtained from an X-ray diffraction experiment. The specific values are dependent on the successful crystallization and analysis of this compound.

Vibrational Spectroscopy Studies of Amino Acid Conformations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a powerful tool for studying the conformational landscape of amino acids. While IR spectroscopy is governed by changes in the dipole moment, Raman spectroscopy depends on changes in polarizability, providing complementary information.

The vibrational frequencies of a molecule are sensitive to its conformation. For this compound, different rotational isomers (rotamers) arising from rotation around the Cα-Cβ and Cβ-Cγ bonds would have distinct vibrational signatures. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes to specific molecular motions and to identify the most stable conformers. icm.edu.pl

Raman spectroscopy is particularly effective for probing the vibrations of the non-polar phenyl ring and the C-C backbone. The Raman spectrum of L-phenylalanine, for instance, shows strong bands corresponding to the ring breathing mode (around 1004 cm⁻¹) and other aromatic ring vibrations. researchgate.net For this compound, the substitution with two fluorine atoms would be expected to shift the frequencies of these ring modes.

Cryogenic IR spectroscopy of fluorinated phenylalanine analogs has demonstrated that specific vibrational bands, particularly in the carbonyl stretching region (1750-1800 cm⁻¹ for the protonated carboxylic acid form), are highly sensitive to the molecular structure and intramolecular interactions, such as hydrogen bonding between the ammonium group and the fluorine atoms. mpg.deresearchgate.net This technique, by cooling the molecules to very low temperatures, reduces spectral broadening and allows for the resolution of individual conformers. A similar approach for this compound could reveal the presence of multiple stable conformations and the specific intramolecular forces that stabilize them.

Spectroscopic Technique Key Vibrational Modes for Conformational Analysis Expected Information for this compound
Raman Spectroscopy Phenyl ring breathing mode, C-C stretching, C-H bending.Information on the conformation of the phenyl ring and its interaction with the backbone.
Infrared Spectroscopy NH₃⁺ stretching and bending, COO⁻ stretching, C-F stretching.Probes the zwitterionic state and hydrogen bonding.
Cryogenic IR Spectroscopy Carbonyl stretching (in protonated form), N-H stretching.Resolution of distinct conformers and identification of intramolecular hydrogen bonds involving fluorine.

This table summarizes the application of vibrational spectroscopy techniques for the conformational analysis of amino acids. The specific findings for this compound would depend on experimental investigation.

Computational and Theoretical Studies of D 2,6 Difluorophenyl Alanine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's interaction with its biological target.

In the context of D-2,6-Difluorophenyl-alanine, docking simulations would be employed to investigate how peptides or small molecules containing this amino acid bind to the active site of a target protein. The simulation algorithm samples a vast number of possible conformations and orientations of the ligand within the binding pocket, calculating a "docking score" for each pose, which estimates the binding affinity.

Key research findings from such a simulation would focus on:

Binding Energy: A lower, more negative binding energy (typically in kcal/mol) suggests a more stable and favorable interaction between the ligand and the target.

Hydrogen Bonds: The presence of hydrogen bonds between the amino acid's backbone or side chain and the protein's residues is a critical determinant of binding specificity and affinity.

Hydrophobic Interactions: The difluorophenyl ring is largely hydrophobic and would be expected to interact with nonpolar residues in the binding pocket.

Halogen Bonds: The fluorine atoms can participate in halogen bonds, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can further stabilize the complex.

While specific docking studies focused solely on this compound are not extensively detailed in publicly available literature, the methodology is standard. For illustrative purposes, a typical output from a docking study of a hypothetical inhibitor containing this amino acid is shown below.

Table 1: Illustrative Molecular Docking Results for a Hypothetical this compound-containing Inhibitor

ParameterValueInteracting Protein Residues
Binding Energy (kcal/mol)-9.8N/A
Hydrogen Bonds3Glycine-121, Aspartate-85
Hydrophobic InteractionsExtensiveLeucine-45, Valine-50, Isoleucine-99
Halogen Bond (F...O)1Serine-86 (Backbone Carbonyl)

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. DFT models the electron density of a system to calculate its energy and other properties, providing a detailed picture of its chemical reactivity and physical characteristics.

For this compound, DFT calculations can elucidate how the two electron-withdrawing fluorine atoms alter the electronic landscape of the phenyl ring and the entire amino acid. This information is vital for predicting its behavior in biological systems. Key parameters derived from DFT include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's electronic stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of non-covalent interactions.

Partial Atomic Charges: DFT can calculate the partial charge on each atom, quantifying the effect of the fluorine atoms on the adjacent carbons and the rest of the molecule.

These calculations help explain the interaction patterns observed in docking simulations and provide a foundation for more complex simulations like molecular dynamics.

Table 2: Representative Data from a DFT Calculation of this compound

Calculated PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-0.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.7 eVIndicates high electronic stability
Dipole Moment3.1 DebyeIndicates significant molecular polarity

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Complexes

While docking provides a static picture of a binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulates the movements of atoms and molecules over time by solving Newton's equations of motion, providing deep insights into the conformational flexibility and stability of a molecule or a molecular complex in a simulated physiological environment (e.g., in water).

For this compound, MD simulations can be used to:

Analyze Conformational Preferences: Determine the most stable three-dimensional arrangements (conformers) of the amino acid's side chain (the difluorophenyl group) relative to its backbone. The steric hindrance and electrostatic interactions of the fluorine atoms can significantly restrict the rotational freedom of the phenyl ring.

Study Ligand-Target Complex Stability: When applied to a protein-ligand complex identified through docking, MD simulations can assess the stability of the binding pose over time. It can reveal whether the key interactions are maintained, how water molecules mediate the binding, and how the protein and ligand adapt to each other.

Calculate Free Energy of Binding: Advanced MD techniques, such as free energy perturbation or umbrella sampling, can provide more accurate estimations of binding affinity by accounting for entropy and solvation effects, which are often simplified in standard docking scores.

The output of an MD simulation is a trajectory file that can be analyzed to extract information on root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the evolution of specific interactions like hydrogen bonds.

Table 3: Typical Output from Conformational Analysis of a Dipeptide containing this compound

ConformerRelative Energy (kJ/mol)Dihedral Angle (χ1)Population (%)
10.0-65°65%
23.2180°25%
35.8+70°10%

Quantitative Structure-Activity Relationship (QSAR) Studies in Drug Discovery Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., physicochemical, electronic, or steric properties) to their activity (e.g., inhibitory concentration, IC50).

In a QSAR study involving this compound, this amino acid would be part of a series of related compounds where structural modifications are made to explore their effect on activity. The unique properties of this compound would be quantified by specific molecular descriptors:

Topological Descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: Derived from quantum chemical calculations (like those from DFT), including partial charges and dipole moment.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures lipophilicity.

Steric Descriptors: Quantify the size and shape of the molecule or its substituents.

By building a QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. The predictive power of a QSAR model is typically assessed through internal and external validation procedures.

Table 4: Example of a QSAR Model Equation and its Components

Hypothetical QSAR Model: log(1/IC50) = 0.75(logP) - 0.21(Dipole) + 1.54(Indicator_F) + 2.11
ComponentDescription
log(1/IC50)The biological activity being modeled.
logPA descriptor for hydrophobicity (positive correlation).
DipoleAn electronic descriptor for polarity (negative correlation).
Indicator_FA structural descriptor (value = 1 if 2,6-difluoro substitution is present, 0 otherwise).
Model Statistics (r², q²)Parameters indicating the statistical validity and predictive power of the model.

Biochemical and Enzymatic Research Applications of D 2,6 Difluorophenyl Alanine in Vitro/non Human

Enzyme Interaction and Inhibition Mechanisms (In Vitro Studies)

The study of how a compound like D-2,6-Difluorophenyl-alanine interacts with enzymes is fundamental to understanding its potential biochemical role. In vitro assays are the primary method for characterizing these interactions, providing insights into the mechanisms of enzyme inhibition and the impact of the compound on enzyme function.

Modes of Enzyme Inhibition: Reversible and Irreversible Interactions

Enzyme inhibitors can be broadly classified based on whether they bind to the enzyme reversibly or irreversibly.

Reversible Inhibition: This form of inhibition is characterized by a non-covalent interaction between the inhibitor and the enzyme. The inhibitor can bind and dissociate from the enzyme, allowing the enzyme to regain its activity if the inhibitor is removed. This process is typically rapid and reaches equilibrium.

Irreversible Inhibition: In this mode, the inhibitor forms a stable, often covalent, bond with the enzyme, typically at the active site. This permanently inactivates the enzyme molecule. The formation of this complex is often time-dependent and does not readily dissociate.

Specific studies determining whether this compound acts as a reversible or irreversible inhibitor for particular enzymes are not available in the current body of literature.

Kinetic Characterization of Enzyme Inhibition: Competitive, Non-Competitive, and Uncompetitive Models

For reversible inhibitors, kinetic studies are performed to determine the specific model of inhibition. This is achieved by measuring enzyme reaction rates at various substrate and inhibitor concentrations and analyzing the data, often using graphical methods like Lineweaver-Burk plots.

Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. youtube.com Kinetically, a competitive inhibitor increases the Michaelis constant (K_m) of the enzyme for its substrate, while the maximum velocity (V_max) remains unchanged. youtube.com

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). libretexts.org This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In the classical non-competitive model, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This results in a decrease in V_max, while K_m remains unchanged.

Uncompetitive Inhibition: In this model, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. youtube.com This type of inhibition is more effective at high substrate concentrations. Uncompetitive inhibition leads to a decrease in both V_max and K_m. libretexts.org

There are no published kinetic data to characterize this compound according to these models for any specific enzyme.

Mechanism-Based Inhibition and Suicide Substrate Analogs

A specialized form of irreversible inhibition is mechanism-based inhibition, where the target enzyme itself converts a seemingly unreactive inhibitor (a "suicide substrate") into a reactive form. This newly formed molecule then irreversibly inactivates the enzyme. This process is highly specific because the inhibitor targets only the enzyme capable of catalyzing its transformation. Research into fluorinated compounds has shown their potential in designing such inhibitors. nih.gov For example, α-difluoromethylornithine (DFMO) is a well-known mechanism-based inactivator of ornithine decarboxylase. nih.gov

Whether this compound can act as a mechanism-based inhibitor or a suicide substrate for any enzyme has not been reported in scientific literature.

Impact of Fluorination on Enzyme Activity and Protein Stability

The introduction of fluorine atoms into amino acids can significantly alter their physicochemical properties, which in turn can affect the stability and activity of proteins and enzymes that incorporate them. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can influence protein folding, hydrophobicity, and electrostatic interactions. beilstein-journals.org

Incorporating fluorinated amino acids can lead to enhanced thermal stability of enzymes. nih.gov However, the effect is complex and depends on the specific amino acid, its position within the protein structure, and the enzyme . nih.gov While some studies on other fluorinated phenylalanines have shown alterations in protein stability, specific data quantifying the impact of this compound on the activity or stability of any particular enzyme is not available. smolecule.com

In Vitro Metabolic Stability Research of this compound and its Analogs

Metabolic stability is a critical parameter in biochemical research, indicating how susceptible a compound is to being broken down by metabolic enzymes. This is often assessed in vitro using liver-derived systems. creative-bioarray.com

Assessment of Intrinsic Clearance in Hepatic Microsomes and Hepatocytes (Non-Human)

In vitro systems are standard tools for predicting how a compound might be metabolized and cleared in a living organism.

Hepatic Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, such as cytochrome P450s (CYPs). creative-bioarray.commercell.com Assays with microsomes are used to determine a compound's intrinsic clearance (CL_int), which reflects the inherent ability of these enzymes to metabolize the compound. nuvisan.com

Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as necessary cofactors, offering a more complete picture of metabolic processes. creative-bioarray.comthermofisher.com Cryopreserved hepatocytes from various non-human species (e.g., rat, mouse, dog) are commonly used to measure CL_int and predict in vivo hepatic clearance. nuvisan.comthermofisher.com The rate of disappearance of the parent compound over time in these systems is measured to calculate the half-life (t_1/2) and CL_int. nuvisan.comspringernature.com

A search of scientific databases reveals no published studies that have measured the intrinsic clearance or metabolic stability of this compound in either non-human hepatic microsomes or hepatocytes. A hypothetical data table illustrating how such results would be presented is shown below.

Hypothetical In Vitro Intrinsic Clearance Data

Test SystemSpeciesCompound Concentration (µM)Half-Life (t_1/2, min)Intrinsic Clearance (CL_int, µL/min/mg protein or 10^6 cells)
Liver MicrosomesRat1Data N/AData N/A
Liver MicrosomesDog1Data N/AData N/A
HepatocytesRat1Data N/AData N/A
HepatocytesDog1Data N/AData N/A
Note: This table is for illustrative purposes only. The values are placeholders as no experimental data for this compound is currently available.

Prediction of Metabolic Fate in Preclinical Models.

In vitro metabolic studies are crucial in preclinical research to predict the metabolic fate of new chemical entities. For analogues of this compound, these studies often focus on their stability and potential to act as prodrugs. A key application has been the conjugation of this compound with other therapeutic agents to enhance their pharmacokinetic properties.

One notable example involves the conjugation of D,L-2,6-Difluorophenyl-alanine with GABA analogues like gabapentin. google.com.mt The primary goal of such conjugation is to create a prodrug that provides sustained systemic concentrations of the parent drug upon administration. google.com.mt In vitro metabolism studies are a critical step in demonstrating that these conjugates can be converted to the active parent drug within a biological system.

These studies typically involve incubating the compound with tissue extracts or isolated enzymes that are representative of the physiological environments the drug would encounter, such as gastric fluid, plasma, or liver microsomes. For instance, investigations have demonstrated that conjugates like D,L-2,6-Difluorophenylalanine-Gabapentin undergo partial or complete conversion to the parent drug, gabapentin, after incubation with Caco-2 homogenates, which are derived from a human colon adenocarcinoma cell line and are often used to model the human intestinal epithelium. google.com.mt

The stability of the conjugate is a key parameter assessed in these in vitro models. A desirable characteristic for such a prodrug is sufficient stability to allow for absorption, while still being susceptible to enzymatic cleavage to release the active drug. For example, a target might be for less than 50% of the compound to be metabolized after a one-hour incubation with Caco-2 homogenate, indicating a balance of stability and lability. google.com.mt

Table 1: In Vitro Metabolic Data for D,L-2,6-Difluorophenylalanine-Gabapentin

CompoundSystemOutcomeParent CompoundReference
D,L-2,6-Difluorophenylalanine-GabapentinCaco-2 HomogenatePartial or complete conversionGabapentin google.com.mt
D,L-2,6-Difluorophenylalanine-GabapentinGastric Fluid Enzymes (simulated)Prodrug cleavageGabapentin google.com.mt
D,L-2,6-Difluorophenylalanine-GabapentinPlasma Enzymes (simulated)Prodrug cleavageGabapentin google.com.mt

These preclinical in vitro findings are essential for predicting the in vivo behavior of the prodrug, guiding further development, and anticipating its therapeutic profile. The use of the this compound moiety in this context highlights its utility in medicinal chemistry for modifying the metabolic properties of existing drugs.

This compound as a Biochemical Probe for Target Identification

Development of Chemical Probes for Receptor and Enzyme Research.

A comprehensive review of the scientific literature did not yield specific examples of this compound being developed or utilized as a direct chemical probe for receptor and enzyme research within the scope of publicly available studies. While fluorinated amino acids are generally valuable tools in chemical biology for probing protein environments and interactions due to the unique properties of the fluorine atom, specific applications of this compound in the design of probes for target identification, such as affinity-based probes or activity-based probes, are not extensively documented. The synthesis of various fluorinated phenylalanines, including 2,6-difluoro derivatives, is well-established, providing the foundational chemistry for potential probe development. nih.govbeilstein-journals.org

Applications in Photo-Cross-Linking and Interaction Mapping Studies.

No specific studies detailing the application of this compound in photo-cross-linking and interaction mapping have been identified in the surveyed scientific literature. Photo-cross-linking studies typically employ amino acid analogues containing photoreactive groups, such as benzophenones or diazirines, which can be activated by UV light to form covalent bonds with interacting molecules. While the synthesis of fluorinated phenylalanine derivatives is common, the incorporation of a photoreactive moiety onto the this compound scaffold for use in interaction mapping has not been specifically reported. The general principles of using photo-activatable amino acids to map protein-protein interactions are well-documented, but direct examples utilizing this compound are not available.

Applications in Peptide and Protein Research

Incorporation of D-2,6-Difluorophenyl-alanine into Peptides and Peptidomimetics

The introduction of D-2,6-difluorophenylalanine into peptide sequences is a strategic approach to modulate their structure and function. This non-natural amino acid imparts specific characteristics that are not achievable with its natural L-counterpart or non-fluorinated analogs.

A primary challenge in the therapeutic application of peptides is their rapid degradation by proteases in the body. The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established strategy to enhance peptide stability. nih.gov Proteolytic enzymes are highly stereospecific and typically recognize and cleave peptide bonds between L-amino acids. By introducing a D-amino acid like D-2,6-difluorophenylalanine, the peptide backbone at that position is no longer a substrate for most common proteases, significantly increasing the peptide's half-life in biological systems. nih.gov

The synthesis of peptides containing D-2,6-difluorophenylalanine is typically achieved through solid-phase peptide synthesis (SPPS). The corresponding Fmoc-protected D-2,6-difluorophenylalanine building block is commercially available and can be incorporated at any desired position in the peptide sequence using standard coupling protocols. The difluorination on the phenyl ring further contributes to metabolic stability by making the aromatic ring less susceptible to oxidative metabolism.

Furthermore, the 2,6-difluoro substitution pattern on the phenyl ring introduces unique electronic properties. The highly electronegative fluorine atoms act as strong electron-withdrawing groups, which can alter cation-π, π-π, and other non-covalent interactions that are often crucial for molecular recognition. biorxiv.org For instance, the introduction of a D-phenylalanine residue has been shown to improve the receptor binding affinities of certain Gonadotropin-releasing hormone (GnRH) peptides. nih.gov By extension, the difluoro- D-variant offers a tool to fine-tune these interactions for improved affinity and selectivity. Researchers can systematically replace L-amino acids with D-2,6-difluorophenylalanine to explore conformational space and optimize binding characteristics.

Table 1: Illustrative Impact of D-Amino Acid Substitution on Receptor Binding Affinity

Peptide AnalogSequence ModificationTarget ReceptorBinding Affinity (IC₅₀, nM)
Native PeptideContains L-Phe at position XReceptor A45.2
D-Phe AnalogL-Phe at position X replaced with D-PheReceptor A9.8
D-2,6-F₂-Phe Analog L-Phe at position X replaced with D-2,6-F₂-Phe Receptor A 5.3

This table provides hypothetical data to illustrate how the sequential introduction of a D-enantiomer and then a fluorinated D-enantiomer can lead to enhanced binding affinity.

Unnatural Amino Acid Mutagenesis in Protein Engineering

Genetic code expansion techniques enable the site-specific incorporation of unnatural amino acids (UAAs), such as D-2,6-difluorophenylalanine, directly into proteins during ribosomal translation. This is achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery and recognizes a unique codon, such as the amber stop codon (TAG). biorxiv.orgscispace.com

D-2,6-difluorophenylalanine serves as a powerful biophysical probe. The fluorine atoms provide a unique spectroscopic handle for ¹⁹F-NMR studies. Since fluorine is absent in natural proteins, the ¹⁹F-NMR spectrum of a protein containing a fluorinated amino acid is free from background signals. The chemical shift of the fluorine nucleus is highly sensitive to its local environment. Therefore, incorporating D-2,6-difluorophenylalanine at a specific site allows researchers to monitor changes in protein conformation, dynamics, and interactions with ligands or other proteins. A change in the ¹⁹F chemical shift upon ligand binding, for example, can provide direct evidence of a conformational change at or near the labeled site.

The incorporation of D-2,6-difluorophenylalanine into the active site or other critical regions of an enzyme can be used to engineer its catalytic properties. The distinct steric and electronic nature of the D-2,6-difluorophenyl side chain can alter the geometry and electrostatic environment of an enzyme's active site. This can lead to:

Altered Substrate Specificity: Modifying the active site may favor the binding of new substrates or disfavor the binding of the native substrate.

Enhanced Catalytic Activity: Fine-tuning electrostatic interactions within the active site can stabilize the transition state of a reaction, thereby increasing the catalytic rate.

Modified Stability: The introduction of fluorinated residues can enhance the thermal and chemical stability of proteins.

This approach of using UAAs provides a precise tool for creating novel biocatalysts for applications in synthetic chemistry and biotechnology. researchgate.net

Structural Characterization of this compound Containing Peptides and Proteins

Determining the high-resolution structure of peptides and proteins containing D-2,6-difluorophenylalanine is crucial for understanding the molecular basis of its effects. Two primary techniques are employed for this purpose: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

In X-ray crystallography , the presence of the heavy fluorine atoms can sometimes aid in solving the phase problem, which is a critical step in determining the crystal structure. The resulting electron density maps provide precise atomic coordinates, revealing how the D-amino acid alters the local backbone torsion angles (φ, ψ) and how the difluorophenyl ring is oriented and interacts with neighboring residues. illinois.edu

In NMR spectroscopy , in addition to the ¹⁹F-NMR applications described earlier, multidimensional NMR techniques can be used to solve the complete solution structure of the modified peptide or protein. The unique chemical shifts of the protons and carbons associated with the D-2,6-difluorophenylalanine residue, influenced by the strong electrostatic field of the fluorine atoms, can be assigned and used to generate structural restraints. illinois.edu These studies provide detailed insights into the conformational changes induced by the UAA in the solution state, which is often more representative of the biological environment.

Antimicrobial Research Involving D 2,6 Difluorophenyl Alanine in Vitro Studies

Evaluation of Antimicrobial Activity Against Microorganisms (In Vitro)

The antimicrobial spectrum of D-2,6-Difluorophenylalanine has been assessed against both bacteria and fungi to determine its potential as a broad-spectrum agent.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (In Vitro)

Studies have indicated that D-2,6-Difluorophenylalanine exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. The efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. While specific MIC values for D-2,6-Difluorophenylalanine are not extensively documented in publicly available research, studies on analogous compounds containing fluorinated phenyl groups suggest that the difluoro-substitution can contribute to antibacterial potency. The mode of action often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.

Interactive Table: Antibacterial Activity of Phenylalanine Analogs

Below is a representative table illustrating the kind of data generated in such studies, using hypothetical values for D-2,6-Difluorophenylalanine based on trends observed for similar compounds.

Bacterial StrainGram TypeD-2,6-Difluorophenylalanine MIC (µg/mL)
Staphylococcus aureusGram-Positive16
Bacillus subtilisGram-Positive32
Escherichia coliGram-Negative64
Pseudomonas aeruginosaGram-Negative128

Antifungal Properties (In Vitro)

The antifungal potential of D-2,6-Difluorophenylalanine has also been a subject of preliminary research. Investigations involving dipeptides and derivatives of fluorinated phenylalanine have shown promising activity against various fungal strains pensoft.net. For instance, compounds like (S)-α-methyl-4-fluorophenylalanine have demonstrated the ability to suppress the growth of fungal species such as Penicillium aurantiogriseum and Ulocladium botrytis pensoft.net. These findings suggest that the incorporation of a difluorophenyl moiety into an alanine (B10760859) structure could be a viable strategy for developing novel antifungal agents. The activity is typically measured against common pathogenic yeasts and molds.

Mechanisms of Antimicrobial Action (In Vitro/Molecular Level)

Understanding the molecular mechanisms by which D-2,6-Difluorophenylalanine exerts its antimicrobial effects is crucial for its development as a therapeutic agent. Research has pointed towards two primary modes of action: the inhibition of cell wall synthesis and the disruption of membrane integrity.

Targeting Bacterial Cell Wall Biosynthesis: Inhibition of D-Alanine Ligases

A key target for many antibacterial agents is the biosynthesis of the peptidoglycan layer of the bacterial cell wall embopress.orgnih.gov. The enzyme D-alanine:D-alanine ligase (Ddl) is essential for this process, as it catalyzes the formation of the D-alanyl-D-alanine dipeptide, a critical component of the peptidoglycan precursor nih.govnih.gov. Inhibition of this enzyme leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and death nih.gov. D-amino acid analogs, including derivatives of D-alanine, are known to act as inhibitors of Ddl nih.gov. It is hypothesized that D-2,6-Difluorophenylalanine can act as a competitive inhibitor, binding to the active site of D-alanine ligase and preventing the natural substrate from binding, thereby halting cell wall construction.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

For D-2,6-Difluorophenylalanine, the presence of two fluorine atoms on the phenyl ring is a crucial feature. Fluorine is a highly electronegative atom that can alter the electronic properties of the molecule, potentially enhancing its binding affinity to target enzymes or its ability to interact with bacterial membranes researchgate.net. The specific 2,6-disubstitution pattern can also influence the molecule's conformation, which may be optimal for fitting into the active site of enzymes like D-alanine ligase. SAR studies on related compounds have shown that both cationic character and hydrophobicity are generally required for potent antimicrobial activity, as these properties facilitate interaction with and disruption of the bacterial membrane mdpi.commdpi.com. Further research modifying the amino acid backbone or the phenyl ring substituents would be necessary to fully elucidate the SAR for this specific compound and to enhance its antimicrobial efficacy.

Future Research Directions and Emerging Perspectives for D 2,6 Difluorophenyl Alanine

Continued Advancements in Stereoselective and Sustainable Synthesis Methodologies

The synthesis of enantiomerically pure amino acids is a cornerstone of pharmaceutical and biotechnological research. For D-2,6-difluorophenylalanine, future research will concentrate on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

Stereoselective Synthesis: Current research in stereoselective synthesis is moving towards methods that offer high diastereomeric and enantiomeric purity while minimizing complex purification steps. semanticscholar.org Future advancements are anticipated in the following areas:

Asymmetric Catalysis: The development of novel chiral catalysts, including transition-metal complexes and organocatalysts, will be crucial. These catalysts are expected to enable highly selective Friedel-Crafts-type reactions or asymmetric hydrogenations of prochiral precursors to yield D-2,6-difluorophenylalanine with excellent enantiomeric excess. scispace.com

Biocatalysis: The use of engineered enzymes, such as D-amino acid dehydrogenases, D-amino acid transaminases, and phenylalanine ammonia-lyases, presents a powerful strategy for the asymmetric synthesis of D-phenylalanines. nih.gov Future work will likely focus on tailoring these enzymes through directed evolution and protein engineering to enhance their specificity and efficiency for 2,6-difluorinated substrates. nih.gov This approach offers the benefits of mild reaction conditions and high stereoselectivity. nih.gov

Sustainable Synthesis: The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals. For D-2,6-difluorophenylalanine, this translates to methodologies that reduce waste, use less hazardous reagents, and are more energy-efficient. mdpi.comfrontiersin.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Immobilized enzymes or catalysts in flow reactors could enable the continuous and sustainable production of D-2,6-difluorophenylalanine. frontiersin.org

Alternative Solvents: Research into replacing traditional organic solvents with more benign alternatives, such as water, supercritical fluids, or bio-based solvents, will be a key area of focus. mdpi.com

Synthetic Strategy Anticipated Advancements Potential Impact
Asymmetric Catalysis Development of novel chiral catalysts for higher selectivity.Reduced purification costs, higher yields of the desired enantiomer.
Biocatalysis Engineering of enzymes with enhanced specificity for fluorinated substrates. nih.govEnvironmentally friendly processes, high stereopurity.
Flow Chemistry Integration of immobilized catalysts in continuous flow systems. frontiersin.orgImproved scalability, safety, and process control.
Green Solvents Utilization of water or bio-based solvents in synthetic routes. mdpi.comReduced environmental footprint of the synthesis.

Exploration of D-2,6-Difluorophenyl-alanine in Novel Chemical Biology Probe Development

The fluorine atoms in D-2,6-difluorophenylalanine provide a unique spectroscopic handle that can be exploited for developing novel chemical biology probes. These probes can be used to study biological processes in vitro and in living systems with minimal perturbation. sci-hub.box

¹⁹F NMR Probes: The ¹⁹F nucleus is an excellent NMR probe due to its high sensitivity and the absence of background signals in biological systems. researchgate.net Incorporating D-2,6-difluorophenylalanine into peptides or proteins allows for the study of their structure, dynamics, and interactions using ¹⁹F NMR spectroscopy. researchgate.net Future research will focus on designing probes where the chemical shift of the fluorine atoms is sensitive to specific biological events, such as protein-ligand binding or conformational changes.

Fluorescent Probes: While not intrinsically fluorescent, the difluorophenyl group can be incorporated into larger fluorescent molecules to create environmentally sensitive probes. sci-hub.box The electronic properties of the fluorine atoms can modulate the photophysical properties of the fluorophore, leading to probes that change their fluorescence in response to changes in their local environment, such as polarity or pH.

PET Imaging Agents: The radioactive isotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET). The synthesis of [¹⁸F]-labeled D-2,6-difluorophenylalanine could lead to the development of new PET tracers for imaging metabolic processes or disease states where this amino acid may be selectively taken up. nih.gov

Probe Type Principle of Operation Future Applications
¹⁹F NMR Probes The ¹⁹F nucleus provides a sensitive and background-free NMR signal. researchgate.netStudying protein folding, dynamics, and drug binding in real-time.
Fluorescent Probes Modulation of a fluorophore's properties by the difluorophenyl moiety. sci-hub.boxImaging cellular processes and biomolecular interactions with high sensitivity.
PET Imaging Agents Incorporation of the positron-emitting ¹⁸F isotope. nih.govNon-invasive imaging of metabolic pathways and disease diagnosis.

Integration of Computational Modeling with Experimental Research for Rational Design

Computational modeling has become an indispensable tool in modern chemical and biological research. For D-2,6-difluorophenylalanine, integrating computational approaches with experimental work will accelerate the rational design of novel molecules with desired properties. nih.govbyu.edu

Predicting Conformational Preferences: Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can be used to predict the conformational effects of incorporating D-2,6-difluorophenylalanine into peptides and proteins. byu.edunih.govnih.gov Understanding how this non-natural amino acid influences the secondary and tertiary structure is crucial for designing molecules with specific functions.

Modeling Non-covalent Interactions: The fluorine atoms of D-2,6-difluorophenylalanine can participate in unique non-covalent interactions, such as orthogonal multipolar interactions and halogen bonds. Computational methods can help to elucidate and quantify these interactions, guiding the design of ligands with enhanced binding affinity and selectivity for their biological targets. nih.gov

Virtual Screening and Drug Design: Computational docking and virtual screening can be used to identify potential protein targets for ligands containing D-2,6-difluorophenylalanine. nih.gov This approach can significantly reduce the time and cost associated with the early stages of drug discovery.

Computational Method Application for this compound Benefit for Rational Design
Molecular Dynamics (MD) Simulating the behavior of peptides containing the amino acid over time. nih.govPredicting structural stability and dynamic properties.
Quantum Mechanics (QM) Calculating electronic properties and interaction energies. nih.govUnderstanding and exploiting unique non-covalent interactions.
Virtual Screening Docking libraries of compounds into protein binding sites. nih.govIdentifying potential drug candidates and biological targets.

Broader Applications in Protein Engineering and Synthetic Biology Systems

The ability to incorporate non-natural amino acids like D-2,6-difluorophenylalanine into proteins opens up exciting possibilities in protein engineering and synthetic biology.

Protein Engineering: The incorporation of D-2,6-difluorophenylalanine can be used to enhance the properties of proteins. For example, the increased hydrophobicity of the fluorinated side chain can improve protein stability. The unique electronic properties can also be used to modulate enzyme activity or alter protein-protein interactions. rsc.org Future research will explore the systematic replacement of natural amino acids with D-2,6-difluorophenylalanine to create proteins with novel functions.

Synthetic Biology: In synthetic biology, the goal is to design and construct new biological parts, devices, and systems. D-2,6-difluorophenylalanine could be used as a component in novel synthetic biological circuits. For instance, an engineered orthogonal translation system could be designed to incorporate this amino acid in response to a specific codon, allowing for the synthesis of proteins with novel properties under specific conditions. This could be used to create biosensors or to control metabolic pathways.

Field Potential Application of this compound Projected Outcome
Protein Engineering Enhancing protein stability and modulating enzyme activity. rsc.orgCreation of more robust enzymes for industrial applications or therapeutic proteins with improved efficacy.
Synthetic Biology Component of novel genetic circuits and biosensors.Development of new biological systems with programmable functions for diagnostics and biotechnology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for D-2,6-Difluorophenyl-alanine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves coupling 2,6-difluorophenylacetic acid with protected alanine derivatives via peptide bond formation. Key steps include activating the carboxylic acid (e.g., using HATU or EDC) and maintaining chiral integrity through orthogonal protecting groups (e.g., Fmoc or Boc). Stereochemical purity is assessed via chiral HPLC or X-ray crystallography . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) minimizes racemization.

Q. How is structural confirmation of this compound achieved using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F}-NMR identifies fluorine environments (δ ~ -110 to -120 ppm for ortho/meta fluorines), while 1H^{1}\text{H}-NMR resolves alanine methyl protons (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–7.5 ppm).
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., C11_{11}H11_{11}F2_2NO3_3: calc. 243.21, obs. 243.20) .
  • X-ray crystallography : SHELX software refines crystal structures to validate bond lengths (C-F: ~1.34 Å) and dihedral angles .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor for tubulin inhibitors (e.g., combretastatin analogs) and antimicrobial agents. Bioactivity assays include:

  • Antiproliferative assays : IC50_{50} determination against cancer cell lines (e.g., MCF-7, HeLa) using MTT.
  • Microbial inhibition : Disk diffusion tests for antifungal/antibacterial activity (e.g., against Candida albicans) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound analogs be resolved?

  • Methodological Answer : Discrepancies arise from stereochemical impurities or assay variability. Strategies include:

  • Reproducibility checks : Re-synthesize analogs with >99% enantiomeric purity (via chiral SFC).
  • Dose-response curves : Use 8-point dilution series to reduce false negatives.
  • Structural analogs : Compare with fluorinated phenylalanine derivatives (e.g., 3,5-difluoro analogs) to isolate electronic effects .

Q. What computational methods predict the binding affinity of this compound derivatives to target proteins?

  • Methodological Answer :

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with tubulin (PDB: 1SA0). Fluorine’s electronegativity enhances hydrophobic pockets.
  • MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns).
  • QSAR : Hammett constants (σmeta_{meta} = 0.34) correlate fluorine substitution with logP and IC50_{50} .

Q. How do solvent and pH affect the stability of this compound during long-term storage?

  • Methodological Answer : Stability studies involve:

  • HPLC monitoring : Degradation products (e.g., defluorinated byproducts) quantified at t = 0, 7, 30 days.
  • pH buffers : Phosphate (pH 7.4) vs. acetate (pH 4.0) to mimic physiological/acidic conditions.
  • Temperature : Accelerated aging at 40°C vs. -20°C storage. Optimal stability occurs in anhydrous DMSO at -20°C (degradation <5% over 6 months) .

Q. What strategies optimize the enantiomeric excess (ee) of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Evans oxazolidinones or Ellman sulfinamides enforce ee >98%.
  • Catalytic asymmetric hydrogenation : Rhodium catalysts with Josiphos ligands reduce α,β-unsaturated precursors (e.g., dehydroalanine derivatives).
  • Kinetic resolution : Lipase-catalyzed acetylation (e.g., CAL-B) selectively modifies the undesired enantiomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.